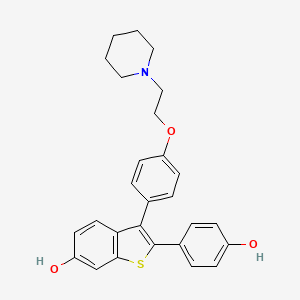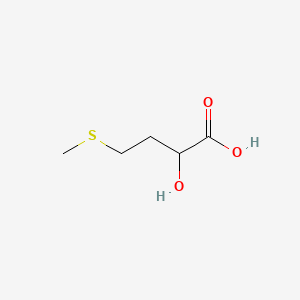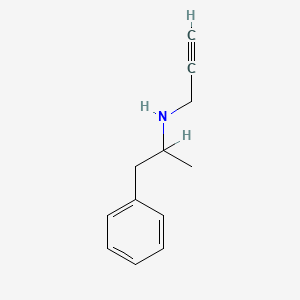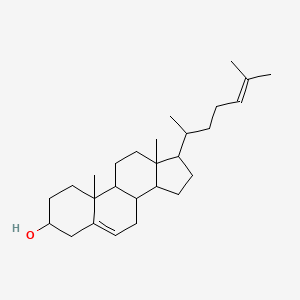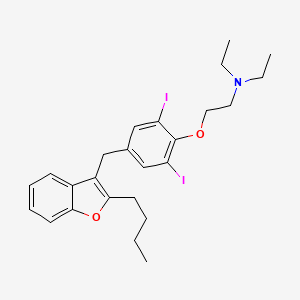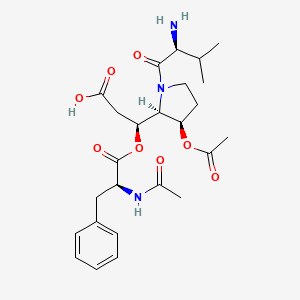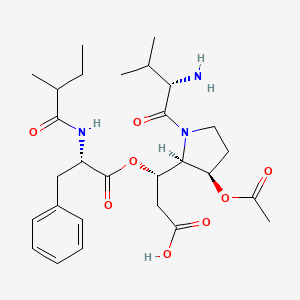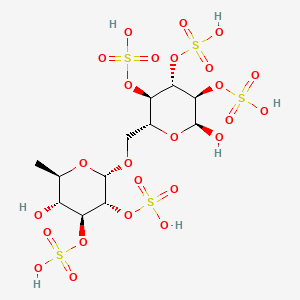
二-4-氨乙基萘乙磺酸吡啶
描述
Di-4-ANEPPS is a voltage-sensitive dye used in membrane potential studies . It is a fast-response probe that operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .
Molecular Structure Analysis
Di-4-ANEPPS is a zwitterionic molecule . Its exact molecular structure is not provided in the searched resources.Chemical Reactions Analysis
Di-4-ANEPPS is non-fluorescent until bound to membranes . It exhibits changes in fluorescence in response to electrical potential changes in its environment . The magnitude of its potential-dependent fluorescence change is often small; fast-response probes typically show a 2-10% fluorescence change per 100 mV .Physical And Chemical Properties Analysis
Di-4-ANEPPS is soluble in ethanol, DMSO, and DMF . Its excitation and emission maxima bound to model phospholipid membranes are approximately 465/635 nm, but these spectral properties are highly dependent on the environment .科学研究应用
Cardiac Electrophysiology
Di-4-ANEPPS is commonly used in the field of cardiac electrophysiology . It has been shown to modulate electrical activity and the progress of myocardial ischemia in rabbit isolated hearts . The dye has been found to lead to only short-term sporadic prolongation of impulse conduction through atria and atrioventricular node . However, it significantly affects spontaneous heart rate and ventricular conduction .
Membrane Potential Measurement
Di-4-ANEPPS is used to measure changes in cell membrane potential . The dye fluoresces only when membrane bound, and changes in electrical potential cause an intramolecular charge transfer and blue-shift in the excitation spectra . This property makes it useful for detecting transient changes in membrane potential in excitable cells such as neurons and cardiac cells .
Plasma Membrane and Endocytosis Marker
Due to its binding properties, Di-4-ANEPPS can be used as a plasma membrane and endocytosis marker . It is quickly internalized by cells, making it primarily useful for short-term studies .
Fungal Pathogen Research
Di-4-ANEPPS has been used in research on the opportunistic fungal pathogen, Candida albicans . The dye measures changes in the cell membrane potential depending on the phases of growth and external factors regulating the potential . This makes it a good tool for fast measurement of the influence of amphipathic compounds on membrane potential .
Neurological Research
In the field of neurological research, Di-4-ANEPPS is used to detect transient changes in membrane potential in neurons . This allows researchers to study the electrical activity of neurons and how it changes in response to various stimuli .
Drug Discovery and Development
Di-4-ANEPPS can be used in drug discovery and development processes. Its ability to measure changes in membrane potential can be used to test the effects of new drugs on cellular activity .
作用机制
Target of Action
Di-4-ANEPPS is a voltage-sensitive dye that primarily targets the cell membrane . It is used to detect transient changes in membrane potential in excitable cells such as neurons and cardiac cells . The dye is non-fluorescent until bound to membranes .
Mode of Action
Di-4-ANEPPS operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . When the membrane potential changes, the fluorescence excitation intensity of the dye also changes . This allows Di-4-ANEPPS to detect fast and transient potential changes in cells .
Biochemical Pathways
Di-4-ANEPPS is involved in the detection of changes in membrane potential, which plays a central role in many physiological processes, including nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating . The dye’s fluorescence properties change in response to electrical potential changes in their environment, providing an indirect method of detecting the translocation of ions across the membrane .
Pharmacokinetics
Di-4-ANEPPS is rapidly internalized by cells, making it primarily used for short-term experiments . It is soluble in ethanol, DMSO, and DMF . The dye is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .
Result of Action
The use of Di-4-ANEPPS leads to the detection of submillisecond membrane potential changes . It allows reaching a time resolution better than 1 ms and exhibits changes in fluorescence of up to 10% per 100 mV . It is a common tool for mapping cardiac electrical activity .
Action Environment
The spectral properties of Di-4-ANEPPS are highly dependent on the environment . The dye’s fluorescence properties can change in response to the surrounding electric field . The fluorescence excitation/emission maxima of Di-4-ANEPPS bound to neuronal membranes are 475/617 nm . Both di-4-ANEPPS and di-8-ANEPPS respond to increases in membrane potential (hyperpolarization) with a decrease in fluorescence excited at approximately 440 nm and an increase in fluorescence excited at 530 nm . These spectral shifts permit the use of ratiometric methods to correlate the change in fluorescence signal with membrane potential .
未来方向
Di-4-ANEPPS is a common tool for mapping cardiac electrical activity . Future research may focus on calibrating di-4-ANEPPS in different lipid environments to better understand its fundamental voltage-sensing mechanism . Another potential direction is the use of di-4-ANEPPS in combination with optical mapping for ‘all-optical’ electrophysiology .
属性
IUPAC Name |
3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
di-4-Anepps | |
CAS RN |
90134-00-2 | |
| Record name | 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



